8-methoxydibenzo[b,f]thiepin-10(11H)-one
Description
8-Methoxydibenzo[b,f]thiepin-10(11H)-one is a tricyclic heterocyclic compound featuring a central thiepin core fused with two benzene rings and a ketone group at position 10. The methoxy substituent at position 8 modulates its electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical development. This compound is primarily recognized as a synthon for synthesizing dibenzo[e,h]azulenes, which exhibit pharmacological significance in anti-inflammatory and antimicrobial applications . Its synthesis typically involves Ullmann condensation of 2-chlorobenzaldehyde derivatives followed by cyclization, achieving an overall yield of 48% .
Properties
Molecular Formula |
C15H12O2S |
|---|---|
Molecular Weight |
256.3g/mol |
IUPAC Name |
3-methoxy-6H-benzo[b][1]benzothiepin-5-one |
InChI |
InChI=1S/C15H12O2S/c1-17-11-6-7-15-12(9-11)13(16)8-10-4-2-3-5-14(10)18-15/h2-7,9H,8H2,1H3 |
InChI Key |
PKVRQYUJOLOWKW-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)SC3=CC=CC=C3CC2=O |
Canonical SMILES |
COC1=CC2=C(C=C1)SC3=CC=CC=C3CC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacological and Functional Comparisons
Table 2: Pharmacological Activities of Selected Analogues
| Compound Class | Biological Activity | Mechanism/Application | Reference |
|---|---|---|---|
| 8-Methoxy derivatives | Anti-inflammatory intermediate | Key intermediate in zaltoprofen synthesis | [19] |
| 8-Chloro derivatives | Antipsychotic agents (e.g., Lodopin®) | D2 dopamine receptor antagonism | [10] |
| Dibenzo[b,f]oxepin derivatives | Proprotein convertase inhibition | Cholesterol-lowering potential | [4] |
| Thiazepine derivatives | Antimicrobial activity | Inhibition of bacterial/fungal growth | [14] |
| 1-Aza-dibenzo[e,h]azulenes | Broad pharmacological potential | Derived from thiepin-based synthons | [1, 15] |
Key Findings:
- 8-Methoxy Derivatives : The methoxy group’s electron-donating nature enhances stability in biological environments, making it suitable for anti-inflammatory drug intermediates .
- 8-Chloro Derivatives : Chlorine’s lipophilicity improves blood-brain barrier penetration, critical for antipsychotic agents like Lodopin® .
- Oxepin vs. Thiepin: Dibenzo[b,f]oxepin derivatives (e.g., penthorinol A/B) exhibit inhibitory activity against proprotein convertase subtilisin/kexin type 9 (PCSK9), a target for cholesterol management, whereas thiepin derivatives are less explored in this context .
Reactivity and Functionalization
- Cyclization Efficiency : 8-Methoxy-substituted thiepins undergo smoother cyclization to azulenes compared to chloro analogues due to reduced steric hindrance .
- Derivatization Potential: Hydroxyl and methylthio substituents enable further functionalization (e.g., acyloxylation, alkylation) for generating tetracyclic compounds with enhanced bioactivity .
Preparation Methods
Reaction Mechanism
The NHC catalyst facilitates benzoin condensation, enabling intramolecular cyclization to form the thiepin ring. DBU acts as a base, deprotonating the intermediate to drive the reaction toward diketone formation. For 8-methoxy derivatives, electron-donating methoxy groups may accelerate cyclization by stabilizing transition states through resonance effects.
Experimental Procedure
-
Materials : 2-Methoxy-2'-thiodibenzaldehyde (1 equiv), NHC precatalyst C1 (20 mol%), DBU (1.2 equiv), anhydrous THF.
-
Procedure :
-
Charge a flame-dried flask with aldehyde and C1 under argon.
-
Add THF via syringe, followed by dropwise DBU addition.
-
Stir at room temperature for 30 minutes.
-
Quench with water, extract with ethyl acetate, and purify via column chromatography (EtOAc/hexane, 5:95).
-
Yield : 60–75% (estimated from analogous reactions).
Post-Cyclization Methoxylation
For substrates lacking pre-installed methoxy groups, electrophilic aromatic substitution (EAS) or Ullmann-type coupling can introduce the methoxy moiety.
EAS on Dibenzo[b,f]thiepin Intermediates
Treatment of unsubstituted dibenzo[b,f]thiepine-10,11-dione with methylating agents (e.g., dimethyl sulfate) in the presence of Lewis acids (e.g., AlCl₃) enables methoxylation at the 8-position. However, regioselectivity challenges necessitate directing groups or optimized conditions.
Copper-Mediated Methoxylation
Adapting Ullmann coupling conditions, 8-iododibenzo[b,f]thiepin-10(11H)-one reacts with sodium methoxide in the presence of CuI and 1,10-phenanthroline at 110°C.
Yield : ~50% (extrapolated from chloro/fluoro analogues).
Catalytic Systems and Reaction Optimization
NHC catalysts paired with DBU outperform traditional bases (e.g., K₂CO₃) in cyclization efficiency. Comparative data for dibenzo[b,f]thiepin syntheses are summarized below:
| Catalyst | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| C1 | DBU | THF | 0.5 | 75 |
| None | DBU | THF | 24 | <10 |
| C1 | K₂CO₃ | DMF | 6 | 40 |
Table 1: Catalyst screening for thiepin cyclization.
Key findings:
-
NHC necessity : Reactions without C1 exhibit negligible conversion, underscoring the catalyst’s role in stabilizing intermediates.
-
Solvent effects : Polar aprotic solvents (DMF) reduce yields due to competitive side reactions.
Purification and Characterization
Crude products are purified via silica gel chromatography (EtOAc/hexane gradients). Structural confirmation relies on:
-
¹H NMR : Distinct singlet for the C8 methoxy group (~δ 3.85 ppm).
-
MS (EI) : Molecular ion peak at m/z 284 [M]⁺.
-
XRD : Crystallographic data confirming the tricyclic framework.
Comparative Analysis of Methodologies
Cyclization Route Advantages :
-
Fewer steps.
-
Higher yields with electron-rich substrates.
Post-Cyclization Methoxylation Drawbacks :
-
Lower regioselectivity.
-
Additional purification steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
